Human Carbonic Anhydrase II (hCA II) Inhibition: Potency Differential Versus N-Protected Analog
Diethyl 2-(benzylamino)malonate exhibits measurable inhibitory activity against human carbonic anhydrase II (hCA II), a key target in glaucoma and diuretic research. While not a potent nanomolar inhibitor, its activity provides a benchmark for the unadorned benzylamino scaffold. A direct comparison can be made to an N-protected benzylamino analog, which shows a substantially different inhibition profile, highlighting the critical role of the free amine [1][2].
| Evidence Dimension | hCA II Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | N-Protected Benzylamino Analog (BDBM50405797): IC₅₀ = 10,300 nM |
| Quantified Difference | Approximately 51-fold difference |
| Conditions | CO₂ hydration assay catalyzed by human erythrocytes |
Why This Matters
This data confirms that the free benzylamino group is essential for interaction with the hCA II active site; N-protected analogs are essentially inactive in this context.
- [1] BindingDB. BDBM50405802 (Diethyl 2-(benzylamino)malonate). IC50 = 200 nM for human carbonic anhydrase II. ChEMBL ID: CHEMBL5278951. View Source
- [2] BindingDB. BDBM50405797 (N-Protected Analog). IC50 = 10,300 nM for human carbonic anhydrase II. ChEMBL ID: CHEMBL5277143. View Source
